![molecular formula C6H6ClN3S B13932766 6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1269293-13-1](/img/structure/B13932766.png)
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.
Cyclization Reactions: The imidazole and thiadiazole rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It serves as a precursor for the synthesis of various functionalized heterocycles used in agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific application and biological system.
類似化合物との比較
Similar Compounds
- 6-(Chloromethyl)-2-(methylthio)imidazo[2,1-b][1,3,4]thiadiazole
- 1,3,4-Thiadiazole Derivatives
- Imidazole Derivatives
Uniqueness
6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its combined imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
1269293-13-1 |
|---|---|
分子式 |
C6H6ClN3S |
分子量 |
187.65 g/mol |
IUPAC名 |
6-(chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C6H6ClN3S/c1-4-9-10-3-5(2-7)8-6(10)11-4/h3H,2H2,1H3 |
InChIキー |
RVSOGINSBPLTPM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=C(N=C2S1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


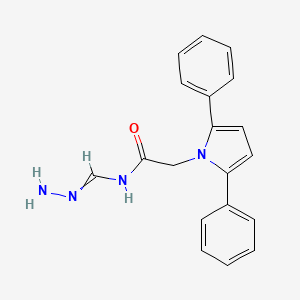
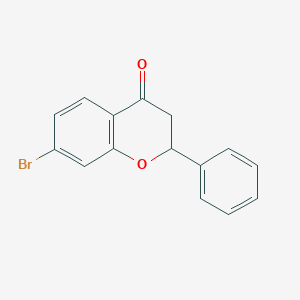
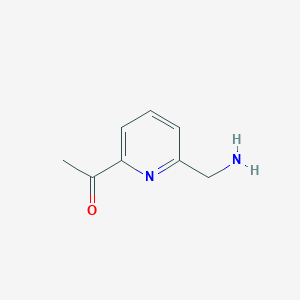
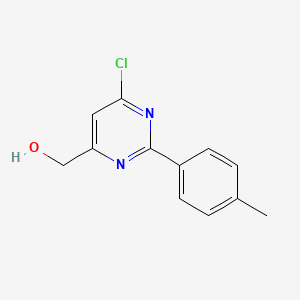
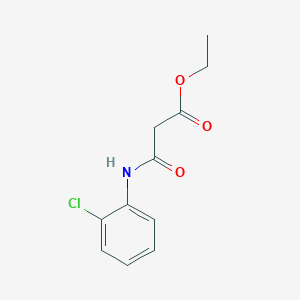
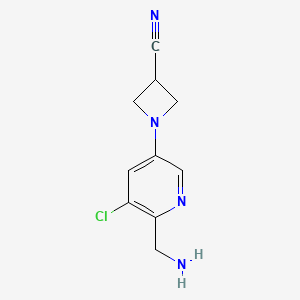
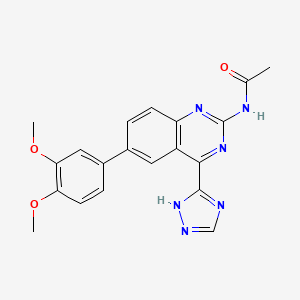
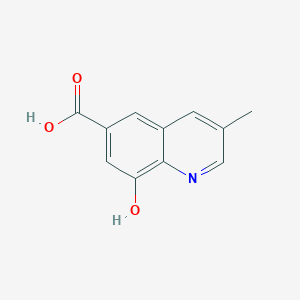
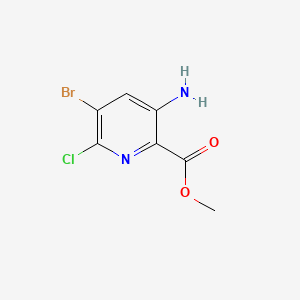
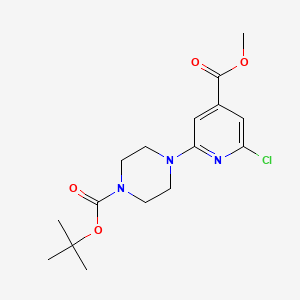

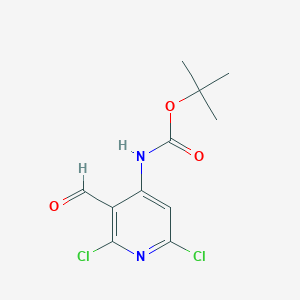
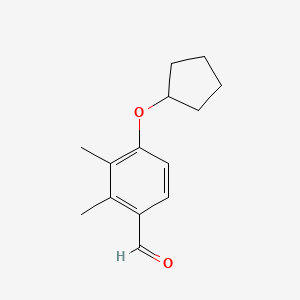
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
